molecular formula C17H9Cl3N2O3 B14654064 3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 51867-78-8

3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14654064
CAS No.: 51867-78-8
M. Wt: 395.6 g/mol
InChI Key: DIOFLMWUAHNMQM-UHFFFAOYSA-N
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Description

3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a trichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,5-trichlorophenylhydrazine with a suitable naphthalene derivative under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

51867-78-8

Molecular Formula

C17H9Cl3N2O3

Molecular Weight

395.6 g/mol

IUPAC Name

3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H9Cl3N2O3/c18-11-6-13(20)14(7-12(11)19)21-22-15-9-4-2-1-3-8(9)5-10(16(15)23)17(24)25/h1-7,23H,(H,24,25)

InChI Key

DIOFLMWUAHNMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3Cl)Cl)Cl)O)C(=O)O

Origin of Product

United States

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